An In-depth Technical Guide to the Synthesis of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-
An In-depth Technical Guide to the Synthesis of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-
This guide provides a comprehensive technical overview for the synthesis of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-, a compound of interest in medicinal chemistry and materials science. The document is structured to provide not only a step-by-step synthetic protocol but also a deep understanding of the underlying chemical principles and experimental considerations. This work is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Significance
Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-, with the molecular formula C13H14N2O3S, belongs to the benzothiazole class of heterocyclic compounds.[1][2] Benzothiazoles are a "privileged" structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds with antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.[3][4] The title compound, featuring a β-ketoamide functionality, is a versatile intermediate for the synthesis of more complex heterocyclic systems and a potential candidate for biological screening.
The synthetic strategy outlined herein is a two-step process, commencing with the synthesis of the key intermediate, 2-amino-6-ethoxybenzothiazole, followed by its acetoacetylation to yield the final product.
Synthesis of the Key Intermediate: 2-Amino-6-ethoxybenzothiazole
The synthesis of the 2-aminobenzothiazole core is a critical first step. A common and effective method involves the reaction of a p-substituted aniline with a thiocyanate salt in the presence of a halogen.[5] In this case, p-phenetidine (4-ethoxyaniline) serves as the starting material.
Reaction Mechanism and Rationale
The reaction proceeds via an in-situ formation of thiocyanogen, (SCN)₂, which then electrophilically attacks the aromatic ring of p-phenetidine. This is followed by an intramolecular cyclization to form the benzothiazole ring. The choice of solvent and halogen is crucial for controlling the reaction rate and minimizing side products.
Experimental Protocol: Synthesis of 2-Amino-6-ethoxybenzothiazole
Materials:
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p-Phenetidine
-
Ammonium thiocyanate
-
Glacial acetic acid
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Bromine
-
Ethanol
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Water
Procedure:
-
In a well-ventilated fume hood, dissolve p-phenetidine (1.0 eq) and ammonium thiocyanate (2.2 eq) in glacial acetic acid in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
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Cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel, maintaining the temperature below 10 °C.
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After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours.
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Pour the reaction mixture into a beaker of crushed ice with constant stirring.
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Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
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Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 2-amino-6-ethoxybenzothiazole as a crystalline solid.
Process Visualization
Caption: Workflow for the synthesis of 2-amino-6-ethoxybenzothiazole.
Synthesis of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-
The final step in the synthesis is the acetoacetylation of 2-amino-6-ethoxybenzothiazole. This can be achieved through several methods, with the use of diketene or an acetoacetic ester like ethyl acetoacetate being the most common. The reaction with ethyl acetoacetate is a condensation reaction that proceeds at elevated temperatures.
Reaction Mechanism and Rationale
The acetoacetylation of an amine with ethyl acetoacetate is a nucleophilic acyl substitution reaction. The amino group of the benzothiazole attacks the ester carbonyl of ethyl acetoacetate, leading to the formation of a tetrahedral intermediate. Subsequent elimination of ethanol yields the desired N-acetoacetylated product. The reaction is typically carried out at a high temperature to drive the equilibrium towards the product by removing the ethanol byproduct.
Experimental Protocol: Acetoacetylation of 2-Amino-6-ethoxybenzothiazole
Materials:
-
2-Amino-6-ethoxybenzothiazole
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., xylene or toluene)
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Ethanol
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-ethoxybenzothiazole (1.0 eq) and a slight excess of ethyl acetoacetate (1.2 eq) in a minimal amount of a high-boiling point solvent like xylene.
-
Heat the reaction mixture to reflux (approximately 140-150 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
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Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- as a solid.
Process Visualization
Caption: Workflow for the acetoacetylation to yield the final product.
Characterization and Data
Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:
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¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all protons and their respective chemical environments. Due to keto-enol tautomerism, a mixture of two tautomers may be observed.[6]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.
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FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as N-H, C=O (amide and ketone), and C-O stretches.
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Mass Spectrometry (MS): To determine the molecular weight of the compound.[1]
-
Melting Point: To assess the purity of the synthesized compound.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals for ethoxy protons (triplet and quartet), aromatic protons, a singlet for the methylene protons in the keto form, a vinyl proton in the enol form, and a broad singlet for the amide N-H. |
| ¹³C NMR | Resonances for the ethoxy carbons, aromatic carbons, methylene carbon, and two distinct carbonyl carbons (amide and ketone). |
| FT-IR (cm⁻¹) | ~3250 (N-H stretch), ~1720 (ketone C=O stretch), ~1680 (amide C=O stretch), ~1240 (Ar-O-C stretch). |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at 278.33. |
Safety Considerations
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All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Bromine and glacial acetic acid are corrosive and should be handled with extreme care.
-
High-boiling point solvents are flammable. Heating should be done using a heating mantle and not an open flame.
Conclusion
The synthesis of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- is a straightforward two-step process that can be accomplished using standard laboratory techniques. This guide provides a detailed and logical framework for its successful synthesis and characterization. The versatility of the benzothiazole core and the reactivity of the β-ketoamide moiety make the title compound a valuable building block for further chemical exploration and drug discovery endeavors.
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